3,5-Difluoropyridine-2-sulfonyl chloride

Descripción general

Descripción

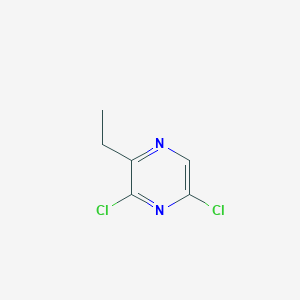

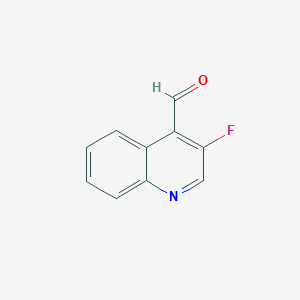

3,5-Difluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C₅H₂ClF₂NO₂S. It belongs to the class of heterocyclic compounds known as pyridines. The compound features two fluorine atoms and a sulfonyl chloride group attached to the pyridine ring. Its systematic name is 3,5-difluoro-2-(chlorosulfonyl)pyridine. This compound has garnered interest due to its unique properties arising from the electron-withdrawing substituents on the aromatic ring .

Synthesis Analysis

Several synthetic methods exist for preparing 3,5-difluoropyridine-2-sulfonyl chloride. One approach involves the fluorination of pyridine using a complex of AlF₃ and CuF₂ at elevated temperatures (450–500°C). This reaction yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine, with respective yields of 32% and 11% .

Molecular Structure Analysis

The molecular structure of 3,5-difluoropyridine-2-sulfonyl chloride consists of a pyridine ring with fluorine atoms at positions 3 and 5, along with a sulfonyl chloride group attached to position 2. The presence of these electron-withdrawing substituents affects the compound’s reactivity and properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Sulfonyl chlorides are commonly used as building blocks in medicinal chemistry due to their reactivity with heterocyclic amines to create complex sulfonamides . 3,5-Difluoropyridine-2-sulfonyl chloride could be utilized to synthesize novel sulfonamide-based drugs with potential therapeutic effects.

Organic Synthesis

In organic synthesis, sulfonyl chlorides serve as precursors for generating sulfonyl radicals. These radicals are used for functionalizing electron-rich olefins and other substrates . The compound may be involved in similar radical-based reactions.

Chemical Biology

Sulfonyl fluorides, closely related to sulfonyl chlorides, are used as electrophilic warheads in chemical biology due to a balance of reactivity and stability . 3,5-Difluoropyridine-2-sulfonyl chloride might be applied in designing probes or reagents for biological studies.

Drug Discovery

In drug discovery, sulfonyl chlorides are valuable for their ability to be transformed into various functional groups that are pivotal in pharmaceutical development . This compound could be instrumental in the synthesis of new drug candidates.

Materials Science

Sulfonyl chlorides have applications in materials science where they are used to modify surface properties or create new materials with specific functions . 3,5-Difluoropyridine-2-sulfonyl chloride could contribute to the development of advanced materials.

Catalysis

Sulfonyl chlorides can be used in catalysis to synthesize nonracemic sulfinamides from various amines . This compound may act as a catalyst or reactant in similar catalytic processes.

Mecanismo De Acción

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 3,5-Difluoropyridine-2-sulfonyl chloride . For instance, its reactivity might be enhanced under acidic conditions due to the increased electrophilicity of the sulfonyl chloride group.

Propiedades

IUPAC Name |

3,5-difluoropyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2NO2S/c6-12(10,11)5-4(8)1-3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOHIQODKNEMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoropyridine-2-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile](/img/structure/B1396048.png)

![2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1396053.png)